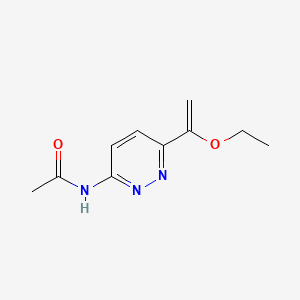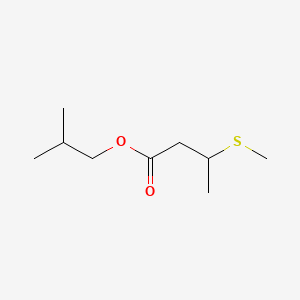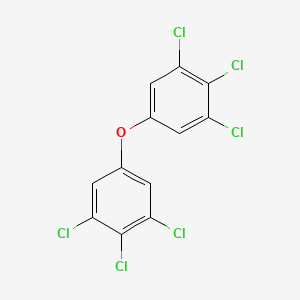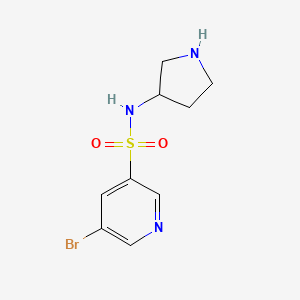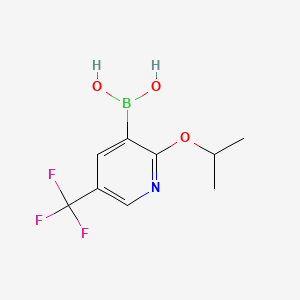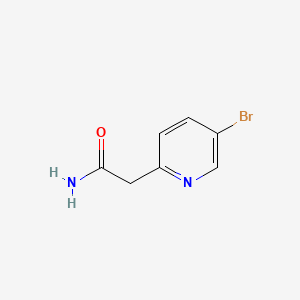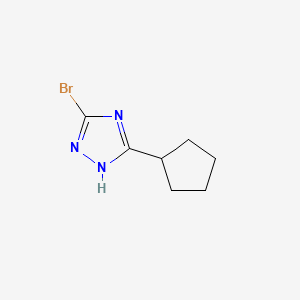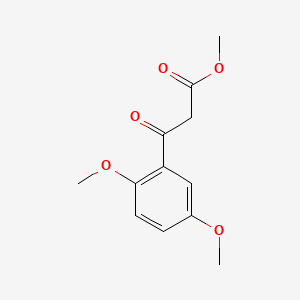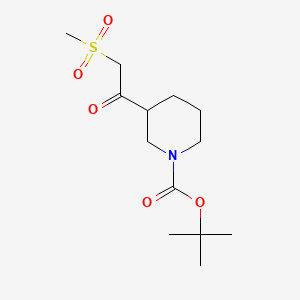
Diethyl 2-amino-5-methylphenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-amino-5-methylphenylphosphonate is an organophosphorus compound with the molecular formula C11H18NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and 2-amino-5-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-amino-5-methylphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methylphenol with diethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-amino-5-methylphenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phenylphosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl 2-amino-5-methylphenylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-amino-5-methylphenylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-amino-5-chlorophenylphosphonate
- Diethyl 2-amino-5-methoxyphenylphosphonate
- Diethyl 2-amino-5-nitrophenylphosphonate
Uniqueness
Diethyl 2-amino-5-methylphenylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications .
Propriétés
Numéro CAS |
42822-58-2 |
|---|---|
Formule moléculaire |
C11H18NO3P |
Poids moléculaire |
243.243 |
Nom IUPAC |
2-diethoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-8-9(3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3 |
Clé InChI |
VBZDSGNZIWOBAL-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C1=C(C=CC(=C1)C)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


